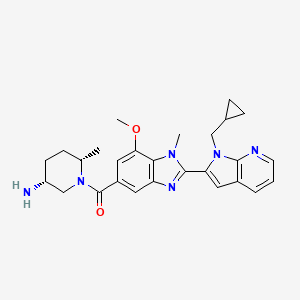

BMS-P5 (freie Base)

Übersicht

Beschreibung

BMS-P5 is an inhibitor of protein arginine deiminase 4 (PAD4; IC50 = 0.098 µM). It is selective for PAD4 over PAD1, -2, and -3 (IC50s = >10 µM for all). BMS-P5 (1 µM) inhibits citrullination of histone H3 and neutrophil extracellular trap (NET) formation induced by RPMI-8226- or MM. S-conditioned medium in isolated human neutrophils. It delays disease onset and increases survival in a DP42 syngeneic mouse model of multiple myeloma when administered at a dose of 50 mg/kg.

Wissenschaftliche Forschungsanwendungen

Hemmung der PAD4-vermittelten NET-Bildung

BMS-P5 freie Base hemmt selektiv PAD4, ein Enzym, das an der Protein-Citrullinierung beteiligt ist. Neutrophile extrazelluläre Fallen (NETs) spielen eine entscheidende Rolle bei Immunreaktionen, aber eine übermäßige NET-Bildung kann zu Autoimmunerkrankungen und Krebsfortschritt beitragen. Es wurde gezeigt, dass BMS-P5 freie Base die NET-Bildung, die durch multiple Myelom (MM)-Zellen induziert wird, blockiert, was möglicherweise den Krankheitsverlauf mildert .

Verzögerung des Tumorfortschritts beim multiplen Myelom

In einem syngenen Mausmodell von MM verlängerte die orale Verabreichung von BMS-P5 freier Base das Überleben signifikant und verzögerte die Entwicklung von MM-Symptomen. Durch die gezielte Ansteuerung von PAD4 kann diese Verbindung die Tumormikroumgebung modulieren und das Tumorwachstum hemmen .

Epigenetische Regulation durch Histon H3-Citrullinierung

BMS-P5 freie Base interferiert mit der durch Calciumionen induzierten Histon H3-Citrullinierung. Durch die Hemmung von PAD4 beeinflusst es epigenetische Modifikationen, was potenziell die Genexpression und zelluläre Prozesse beeinflusst .

Kombinationstherapie bei der Krebsbehandlung

Die Kombination von BMS-P5 freier Base mit anderen zielgerichteten Therapien oder Immuntherapien könnte die Behandlungseffizienz verbessern. Seine Fähigkeit, die Immunantwort und die Tumormikroumgebung zu modulieren, macht es zu einem faszinierenden Kandidaten für Kombinationsregime.

Zusammenfassend lässt sich sagen, dass BMS-P5 freie Base vielversprechend als spezifischer PAD4-Inhibitor mit potenziellen Anwendungen in der Krebstherapie, Autoimmunerkrankungen und epigenetischen Forschung ist. Forscher untersuchen weiterhin seine vielseitigen Wirkungen, und seine Entwicklung könnte zu innovativen therapeutischen Ansätzen führen . Wenn Sie weitere Informationen benötigen oder weitere Fragen haben, zögern Sie bitte nicht, uns zu fragen! 😊

Wirkmechanismus

Target of Action

BMS-P5 (free base) is a specific and orally active inhibitor of Peptidylarginine Deiminase 4 (PAD4) . PAD4 is an enzyme that plays a crucial role in the formation of neutrophil extracellular traps (NETs), which are implicated in various pathological conditions including cancer .

Mode of Action

BMS-P5 (free base) interacts with PAD4, inhibiting its enzymatic activity. This interaction blocks the citrullination of histone H3, a process that is essential for the formation of NETs . By inhibiting PAD4, BMS-P5 (free base) prevents the formation of NETs induced by multiple myeloma cells .

Biochemical Pathways

The primary biochemical pathway affected by BMS-P5 (free base) is the PAD4-mediated NET formation pathway. By inhibiting PAD4, BMS-P5 (free base) disrupts the formation of NETs, which are web-like structures composed of chromatin backbone with peptides and proteins assembled on it . This disruption can have downstream effects on the progression of diseases such as multiple myeloma .

Result of Action

The primary result of BMS-P5 (free base)'s action is the inhibition of NET formation. This leads to a delay in the progression of multiple myeloma, a type of cancer that grows in the bone marrow . By blocking NET formation, BMS-P5 (free base) can disrupt the tumor microenvironment and potentially attenuate the presence of pro-tumorigenic proteins .

Eigenschaften

IUPAC Name |

[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N6O2/c1-16-6-9-20(28)15-32(16)27(34)19-11-21-24(23(13-19)35-3)31(2)26(30-21)22-12-18-5-4-10-29-25(18)33(22)14-17-7-8-17/h4-5,10-13,16-17,20H,6-9,14-15,28H2,1-3H3/t16-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJXCBYHGJEEJH-OXJNMPFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)C2=CC3=C(C(=C2)OC)N(C(=N3)C4=CC5=C(N4CC6CC6)N=CC=C5)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)C2=CC3=C(C(=C2)OC)N(C(=N3)C4=CC5=C(N4CC6CC6)N=CC=C5)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide](/img/structure/B2449832.png)

![N'-(2-methoxyphenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2449833.png)

![Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2449836.png)

![(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one](/img/structure/B2449838.png)

![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449840.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449842.png)

![1-[2-(2-fluorophenoxy)acetyl]-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide](/img/structure/B2449846.png)

![N-(furan-2-ylmethyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2449850.png)

![1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2449853.png)